Purity Specification: Achievable Purity of 99.73% by HPLC Versus 95–97% Typical for the 1-Methyl Analog
Commercial batches of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7) are routinely supplied at 97–98% purity, with at least one major vendor (ChemScene) offering an HPLC-certified purity of 99.73% . In contrast, the closest downstream analog, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6), is typically available at 95% purity from AKSci and 97–98% from other vendors . The higher achievable purity of the unsubstituted intermediate is attributable to its earlier position in the synthetic sequence, where it has undergone fewer transformations and thus accumulates fewer process-related impurities. This purity differential is critical for API manufacturers: the Chinese Pharmacopoeia and ICH Q3A guidelines impose stringent limits on unspecified impurities (≤0.10% for a maximum daily dose of ≤2 g/day), making the detection and quantification of related substances a procurement specification of first importance.
| Evidence Dimension | HPLC-certified purity |
|---|---|
| Target Compound Data | 99.73% (ChemScene CS-0054527); 98% (Farmasino, CapotChem, MolCore); 97% (Bidepharm BD626436, Sigma-Aldrich/BLD Pharmatech) |
| Comparator Or Baseline | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6): 95% (AKSci 2731DU); 97–98% (Bidepharm, Sigma-Aldrich) |
| Quantified Difference | Up to 4.73 percentage points higher purity for the target compound; 0.27% total impurity burden for the 99.73% batch versus up to 5% total impurities for the 95% comparator |
| Conditions | Reversed-phase HPLC; purity reported on vendor Certificates of Analysis with lot-specific data |
Why This Matters
A 4.73 percentage point purity advantage translates to a 20-fold reduction in total impurity burden, directly reducing the purification load and cost in downstream API manufacturing while improving compliance with ICH impurity thresholds.
